

# Valclavam: A Comprehensive Technical Guide to its Structure and Stereochemistry

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## Compound of Interest

Compound Name: Valclavam

Cat. No.: B15562439

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## Abstract

**Valclavam** is a naturally occurring member of the clavam family of  $\beta$ -lactam antibiotics. Initially isolated from *Streptomyces antibioticus* ssp. *antibioticus* Tü 1718, its structure was a subject of revision, highlighting the complexities in the characterization of this class of molecules. This technical guide provides a detailed overview of the current understanding of **Valclavam**'s structure and stereochemistry, including its revised structural assignment. While detailed experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are not publicly available in the cited literature, this guide consolidates the established chemical information and presents it in a structured format. Furthermore, a generalized biosynthetic pathway for clavam metabolites is illustrated to provide context for **Valclavam**'s formation.

## Introduction

The clavam class of compounds, characterized by the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core, has been a subject of significant interest in the scientific community due to the potent  $\beta$ -lactamase inhibitory activity of some of its members, most notably clavulanic acid. **Valclavam** is a related metabolite that has been studied for its potential biological activities. The initial structural assignment of **Valclavam** was later found to be incorrect and was reassigned to a regio-isomer based on NMR experiments[1]. This guide focuses on the confirmed, revised structure of **Valclavam**.

## Chemical Structure and Properties

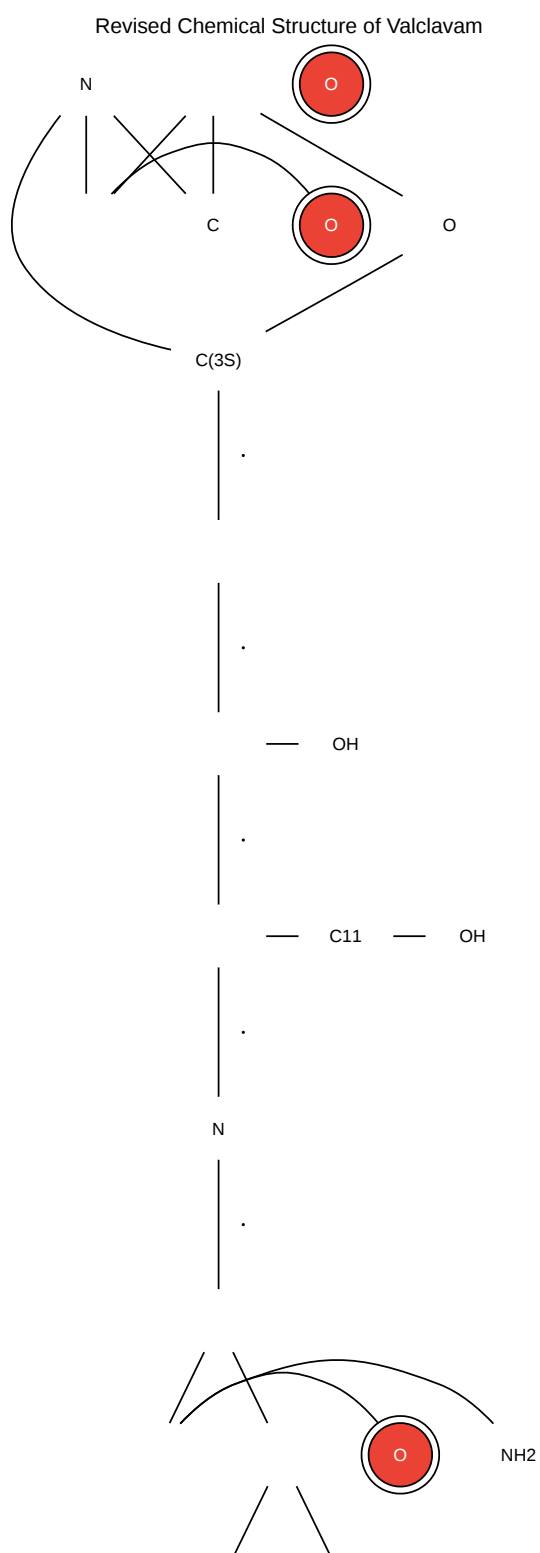
The definitive structure of **Valclavam** is 2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid. Its molecular and physical properties are summarized in the tables below.

**Table 1: Chemical Identifiers and Molecular Properties of Valclavam**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>23</sub> N <sub>3</sub> O <sub>6</sub>	PubChem
IUPAC Name	2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid	PubChem
Molecular Weight	329.35 g/mol	PubChem
CAS Number	98359-78-5	PubChem

Note: The IUPAC name and other identifiers correspond to the revised structure of **Valclavam**.

## Diagram 1: Chemical Structure of Valclavam



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Caption: Revised chemical structure of **Valclavam**.

## Stereochemistry

The stereochemistry of **Valclavam** is complex, with multiple chiral centers. The absolute stereochemistry of the bicyclic core is crucial for the biological activity of clavams. Based on its IUPAC name and structural diagrams available in public databases, the stereochemistry at position 3 of the 4-oxa-1-azabicyclo[3.2.0]heptan-3-yl ring is assigned as (3S). The stereochemistry of the other chiral centers in the side chain has not been definitively reported in the available literature.

## Experimental Data for Structural Elucidation

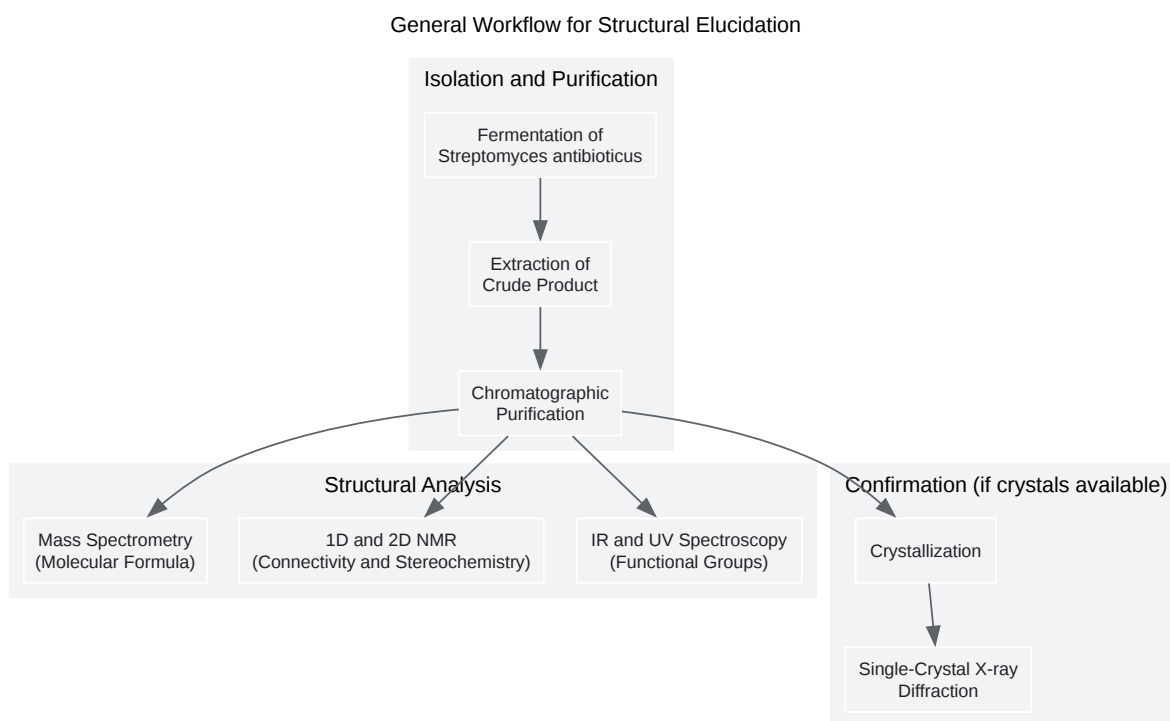
The revision of the **Valclavam** structure was primarily based on NMR spectroscopy[1]. However, specific, detailed quantitative data from these experiments are not available in the public domain.

**Table 2: Summary of Available Experimental Data**

Experimental Technique	Findings / Data	Reference
NMR Spectroscopy	Used to reassign the structure to its current regio-isomeric form. Specific chemical shifts and coupling constants are not publicly available.	[1]
X-ray Crystallography	No publicly available data on the single-crystal X-ray diffraction of Valclavam.	-
Mass Spectrometry	The molecular formula $C_{14}H_{23}N_3O_6$ has been confirmed.	PubChem

## Experimental Protocols

Detailed experimental protocols for the structural elucidation of **Valclavam** are not available in the reviewed literature. However, a general workflow for such a process would typically involve the following steps:



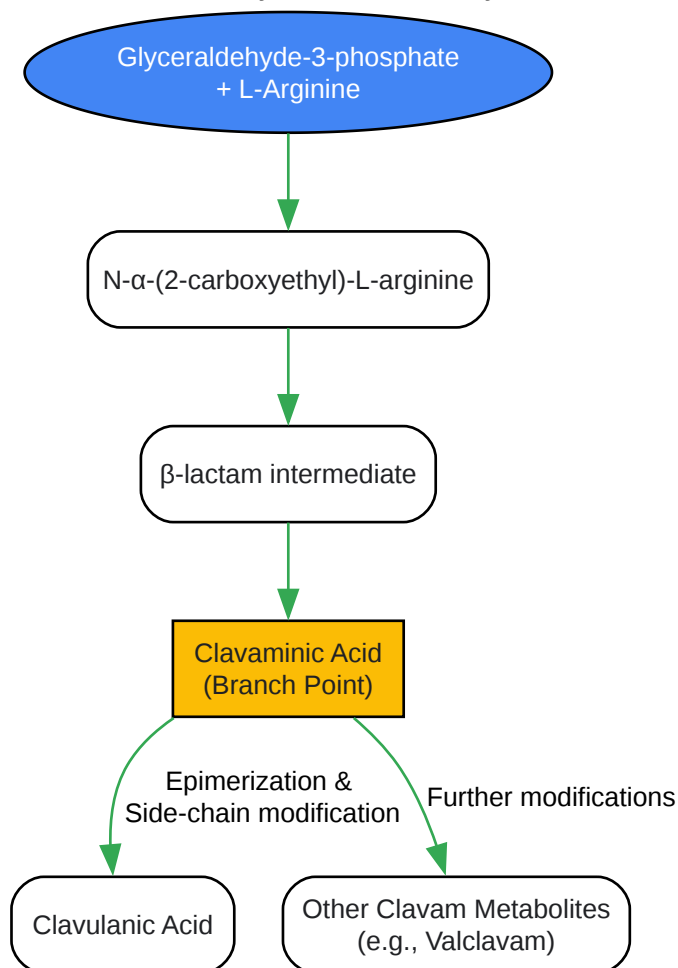
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Caption: A generalized experimental workflow for the isolation and structural elucidation of a natural product like **Valclavam**.

## Biosynthesis

**Valclavam** belongs to the clavam family, and its biosynthesis is believed to follow a pathway similar to that of other clavam metabolites, originating from precursors derived from primary metabolism. A simplified, generalized biosynthetic pathway leading to the clavam core structure is depicted below.

## Generalized Biosynthetic Pathway of Clavams



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Caption: A simplified diagram illustrating the general biosynthetic route to clavam compounds.

## Conclusion

The structure of **Valclavam** has been confidently reassigned, clarifying its identity within the clavam family of natural products. While the revised structure is well-established, there is a notable absence of publicly available, detailed quantitative experimental data (NMR, X-ray crystallography) to allow for a deeper analysis of its conformational properties and intermolecular interactions. Further research, including the total synthesis and the acquisition of single crystals for X-ray diffraction analysis, would be invaluable for a more complete understanding of this molecule's structure-activity relationships. This guide serves as a

consolidated resource of the current knowledge on **Valclavam**'s structure and stereochemistry, providing a foundation for future research and development efforts.

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## References

- 1. REVISED STRUCTURES FOR TU 1718B AND VALCLAVAM - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
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